N-phenyl-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-phenyl-2-spiro[1H-quinazoline-2,1'-cycloheptane]-4-ylsulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3OS/c26-20(23-17-10-4-3-5-11-17)16-27-21-18-12-6-7-13-19(18)24-22(25-21)14-8-1-2-9-15-22/h3-7,10-13,24H,1-2,8-9,14-16H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEUQHLWATGBCMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CC1)NC3=CC=CC=C3C(=N2)SCC(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Quinazolinone Precursor Formation
The spirocyclic quinazoline scaffold is synthesized via a condensation reaction between 2-aminobenzamide and cycloheptanone derivatives. Key conditions:
- Reactants: 2-Aminobenzamide (1 mmol), cycloheptanone derivative (1.1 mmol).
- Catalyst: Sodium metabisulfite (Na₂S₂O₅, 1.5 mmol).
- Solvent: Dimethylformamide (DMF).
- Temperature: 100°C, 5 hours.
This yields 1'H-spiro[cycloheptane-1,2'-quinazolin]-4'(3'H)-one , characterized by IR carbonyl stretching at ~1660 cm⁻¹.
Thiolation Using Lawesson’s Reagent
The quinazolinone is converted to the thiol derivative via sulfurization:
- Reactant: 1'H-Spiro[cycloheptane-1,2'-quinazolin]-4'(3'H)-one (1 mmol).
- Reagent: Lawesson’s reagent (pyridinium-based phosphine sulfide, 1.2 mmol).
- Solvent: Acetonitrile.
- Conditions: Reflux for 7 hours.
- Yield: ~89%.
- Molecular Formula: C₁₂H₁₄N₂S.
- IR: Disappearance of C=O peak, emergence of S-H stretch at ~2550 cm⁻¹.
Preparation of 2-Chloro-N-[2-(trifluoromethyl)phenyl]acetamide
Chloroacetylation of 2-Trifluoromethylaniline
The acetamide precursor is synthesized via chloroacetyl chloride reaction:
- Reactants: 2-Trifluoromethylaniline (1 mmol), chloroacetyl chloride (1.2 mmol).
- Base: Triethylamine (Et₃N, 1.5 mmol).
- Solvent: DMF.
- Conditions: Room temperature, 2 hours.
- Yield: ~85%.
- Molecular Formula: C₉H₆ClF₃NO.
- ¹H NMR (δ): 4.20 (s, 2H, CH₂Cl), 7.45–7.60 (m, 4H, Ar-H), 9.10 (s, 1H, NH).
Coupling via Nucleophilic Substitution
Sulfanyl Bridge Formation
The thiol-quinazoline reacts with the chloroacetamide under basic conditions:
- Reactants:
- 1'H-Spiro[cycloheptane-1,2'-quinazoline]-4'-thiol (1 mmol).
- 2-Chloro-N-[2-(trifluoromethyl)phenyl]acetamide (1 mmol).
- Base: Potassium carbonate (K₂CO₃, 1.2 mmol).
- Solvent: DMF.
- Conditions: 80°C, 12 hours.
- Yield: ~70–75%.
Mechanism: The thiolate ion (generated by K₂CO₃) displaces chloride via SN₂, forming the C-S bond.
Purification and Characterization
- Purification: Column chromatography (silica gel, ethyl acetate/hexane).
- Melting Point: 218–220°C.
- IR (KBr): 3370 cm⁻¹ (N-H), 1666 cm⁻¹ (C=O), 1250 cm⁻¹ (C-F).
- ¹H NMR (δ):
Optimization and Challenges
Reaction Efficiency
Chemical Reactions Analysis
Types of Reactions
N-phenyl-2-{1’H-spiro[cycloheptane-1,2’-quinazoline]sulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazoline ring can be reduced under hydrogenation conditions.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles like bromine or nitronium ions in the presence of Lewis acids.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced quinazoline derivatives.
Substitution: Brominated or nitrated phenyl derivatives.
Scientific Research Applications
N-phenyl-2-{1’H-spiro[cycloheptane-1,2’-quinazoline]sulfanyl}acetamide has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of novel heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of N-phenyl-2-{1’H-spiro[cycloheptane-1,2’-quinazoline]sulfanyl}acetamide involves its interaction with specific molecular targets. The quinazoline moiety can bind to enzyme active sites, inhibiting their activity. The sulfur atom can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their function. The phenyl group enhances the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The compound belongs to the sulfanyl acetamide family, characterized by a thioether (-S-) bridge connecting an acetamide group to a heterocyclic core. Key structural differentiators include:
- Core Heterocycle : The spiro[cycloheptane-1,2'-quinazoline] system contrasts with other scaffolds like 1,3,4-oxadiazoles (e.g., compounds 8t–8w in ) or 1,2,4-triazoles (e.g., VUAA-1 and OLC-12 in ) .
- Substituents : The trifluoromethylphenyl group on the acetamide nitrogen is distinct from substituents like indole derivatives (e.g., 8t ) or pyridinyl groups (e.g., 8w ) .
- Ring Size: The cycloheptane in the spiro system provides conformational flexibility compared to the cyclohexane in related spiroquinazolinones () .
Physicochemical Properties
- Lipophilicity : The trifluoromethyl group increases hydrophobicity compared to polar substituents like nitro or methoxy groups in compounds such as 8v (C₂₀H₁₇N₅O₄S) .
Table 1: Comparative Analysis of Sulfanyl Acetamide Derivatives
*Estimated based on molecular formula.
Biological Activity
N-phenyl-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and potential applications.
Chemical Structure and Properties
This compound is characterized by a unique spiro structure that contributes to its biological activity. The compound's structure can be represented as follows:
- Chemical Formula : C₁₈H₁₈N₂S
- Molecular Weight : 298.41 g/mol
- SMILES Notation : Cc1ccccc1N(C(=O)C)C2=C(C=CC=C2)N(C)C(=S)C3=CC=CC=C3
Research indicates that compounds with a similar structure may exhibit multiple mechanisms of action:
- Kinase Inhibition : Compounds with quinazoline cores often act as inhibitors of various kinases, such as GSK-3β and IKK-β. These kinases are involved in critical cellular processes, including cell proliferation and apoptosis .
- Anti-inflammatory Effects : Some studies have shown that quinazoline derivatives can significantly reduce levels of pro-inflammatory cytokines like IL-6 and NO in cellular models .
- Cytotoxicity : The cytotoxic effects of this compound have been evaluated in various cell lines, indicating potential applications in cancer therapy.
Table 1: Summary of Biological Activities
| Activity Type | Assessed Compounds | IC50 (µM) | Notes |
|---|---|---|---|
| GSK-3β Inhibition | N-phenyl derivatives | 0.008 | Highly potent inhibitor |
| Cytotoxicity | HT-22 Cells | 10 | No significant decrease in viability |
| Anti-inflammatory | BV-2 Microglia | 1 | Reduced NO and IL-6 levels |
Case Study 1: GSK-3β Inhibition
A study focused on the inhibitory activity of N-phenyl derivatives against GSK-3β demonstrated an IC50 value of 8 nM for related compounds. This suggests a robust interaction with the kinase, potentially leading to therapeutic applications in neurodegenerative diseases where GSK-3β is implicated .
Case Study 2: Cytotoxicity Assessment
In vitro assays conducted on HT-22 mouse hippocampal neuronal cells showed that while some derivatives exhibited cytotoxicity at higher concentrations (≥10 µM), N-phenyl derivatives maintained cell viability at lower concentrations, indicating a favorable safety profile for further development .
Case Study 3: Anti-inflammatory Activity
The anti-inflammatory properties were evaluated using BV-2 microglial cells. Compounds reduced the production of inflammatory mediators significantly compared to controls, highlighting their potential use in treating neuroinflammatory conditions .
Q & A
Q. What are the optimal synthetic routes for N-phenyl-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide, and how can reaction conditions be optimized for high yield?
The synthesis of spiroquinazoline derivatives typically involves multistep protocols. For example, spiro[cycloheptane-1,2'-quinazoline] scaffolds can be synthesized via condensation reactions using catalysts like Toluene-4-sulfonic acid monohydrate, as demonstrated in analogous spiroquinazoline syntheses . Key parameters include:
- Temperature : Reactions are often conducted under reflux (e.g., 80–100°C) to enhance cyclization efficiency.
- Time : Reduced reaction times (e.g., 4–6 hours) improve selectivity and minimize side products .
- Reductants : LAH (lithium aluminum hydride) or TMSCl (trimethylsilyl chloride) may be used for amide activation .
Methodological optimization should include monitoring via TLC or HPLC to track intermediate formation.
Q. How can structural characterization of this compound be performed to confirm its purity and regiochemistry?
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the spirocyclic structure. For example, 1'H-spiro[cycloheptane-1,2'-quinazoline] derivatives exhibit distinct proton signals for cycloheptane (δ 1.5–2.5 ppm, multiplet) and quinazoline aromatic protons (δ 7.0–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (ESI or EI) confirms molecular weight and fragmentation patterns.
- X-ray Crystallography : SHELXL software (via SHELX suite) is widely used for refining crystal structures, particularly for resolving spiro-junction stereochemistry .
Q. What computational tools are suitable for predicting the compound’s physicochemical properties and reactivity?
- DFT Calculations : Gaussian or ORCA software can model electronic properties (e.g., HOMO-LUMO gaps) and sulfanyl-acetamide bond reactivity.
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts interactions with biological targets (e.g., enzymes or receptors) based on the quinazoline core’s pharmacophoric features .
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., unexpected NMR splitting or IR absorptions) be resolved during structural analysis?
- Dynamic Effects : Variable-temperature NMR can clarify conformational exchange in the cycloheptane ring, which may cause unexpected splitting .
- Isotopic Labeling : Use deuterated solvents or ¹³C-labeled intermediates to trace ambiguous signals.
- Comparative Crystallography : Cross-validate NMR/IR data with X-ray structures to resolve regiochemical ambiguities .
Q. What experimental design strategies are recommended for studying structure-activity relationships (SAR) of this compound’s derivatives?
- Core Modifications : Introduce substituents at the quinazoline N1 or phenylacetamide positions to assess effects on bioactivity. For example, halogenation (Cl, F) enhances metabolic stability .
- Spiro-Ring Variation : Replace cycloheptane with cyclopentane or cyclohexane to evaluate steric effects on target binding .
- Biological Assays : Use enzyme inhibition (e.g., α-glucosidase, LOX) or cytotoxicity screens (e.g., MTT assay) to quantify activity changes .
Q. How can crystallization challenges (e.g., poor diffraction quality) be addressed for X-ray studies?
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) or mixed-solvent systems to improve crystal morphology.
- Additive Use : Small molecules (e.g., hexafluoroisopropanol) can enhance crystal packing .
- Twinned Data Refinement : SHELXL’s TWIN command handles twinning artifacts common in flexible spirocyclic systems .
Q. What are the methodological pitfalls in interpreting biological activity data for this compound, and how can they be mitigated?
- Off-Target Effects : Include counter-screens against unrelated enzymes (e.g., kinases) to confirm selectivity.
- Solubility Artifacts : Use DMSO stock solutions at ≤0.1% v/v to avoid cytotoxicity from excipients .
- Metabolic Stability : Pre-incubate compounds with liver microsomes to assess degradation rates before in vivo assays .
Methodological Tables
Q. Table 1. Key Synthetic Parameters for Spiroquinazoline Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
